4-Demethoxy-11-deoxydaunorubicin is classified as an anthracycline antibiotic. This class of compounds is primarily used in the treatment of various cancers, including leukemia and solid tumors. The compound is also studied for its biosynthetic pathways and modifications that enhance its efficacy and safety profile .
The synthesis of 4-Demethoxy-11-deoxydaunorubicin involves multiple steps, typically starting from 4-demethyldaunomycinone. A common method includes:
The industrial production methods mirror laboratory synthesis but are scaled for commercial purposes, focusing on optimizing yield and purity while minimizing environmental impact .
The molecular structure of 4-Demethoxy-11-deoxydaunorubicin features several key components:
4-Demethoxy-11-deoxydaunorubicin participates in various chemical reactions:
Notably, electrochemical deglycosidation can occur, where L-daunosamine is eliminated upon polarographic reduction, leading to various aglycone products .
The mechanism of action for 4-Demethoxy-11-deoxydaunorubicin primarily involves intercalation into DNA strands, which disrupts the replication process and ultimately leads to apoptosis in cancer cells:
The physical and chemical properties of 4-Demethoxy-11-deoxydaunorubicin include:
4-Demethoxy-11-deoxydaunorubicin has several significant applications:
4-Demethoxy-11-deoxydaunorubicin (C₂₆H₂₇NO₈·HCl) represents a structurally optimized derivative within the anthracycline class, distinguished by targeted modifications to the tetracyclic aglycone and sugar moiety. Its molecular weight (517.96 g/mol) is reduced compared to daunorubicin (527.52 g/mol) and doxorubicin (543.52 g/mol), primarily due to the absence of the 4-methoxy group and C11-hydroxyl group [1] [6]. As illustrated in Table 1, these alterations significantly enhance lipophilicity, with a calculated partition coefficient (ClogP) of ~2.10, exceeding daunorubicin (ClogP: 1.68) and doxorubicin (ClogP: 1.27) [2] [6]. This elevated lipophilicity facilitates improved cellular membrane penetration and reduced recognition by efflux transporters like P-glycoprotein (P-gp), a key mechanism in multidrug resistance [5] [6].
Table 1: Structural and Physicochemical Comparison of Anthracyclines
Compound | Molecular Formula | Molecular Weight (g/mol) | ClogP | Key Structural Features |
---|---|---|---|---|
Daunorubicin (Parent) | C₂₇H₂₉NO₁₀ | 527.52 | 1.68 | 4-OCH₃, C11-OH, 3'-NH₂ |
Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 | 1.27 | 4-OCH₃, C11-OH, 3'-NH₂, C14-OH |
Idarubicin (4-Demethoxy) | C₂₆H₂₇NO₉ | 497.49 | 2.10 | 4-H, C11-OH, 3'-NH₂ |
4-Demethoxy-11-deoxydaunorubicin | C₂₆H₂₇NO₈·HCl | 517.96 | ~2.10* | 4-H, C11-H, 3'-NH₂ |
*Estimated based on structural analogy to idarubicin and removal of polar C11-OH group [1] [6].
The pharmacophore retains critical features for biological activity:
The strategic removal of specific functional groups at C4 and C11 defines this analog's unique chemical and biological profile:
4-Demethoxy Modification (C4-H):Replacement of the methoxy group (-OCH₃) at C4 on the D-ring with hydrogen (-H) reduces steric bulk and electron-donating capacity. This significantly increases compound lipophilicity, as evidenced by idarubicin (4-demethoxydaunorubicin), which exhibits a 30-fold higher cellular uptake than daunorubicin [2] [6]. The absence of the 4-methoxy group enhances DNA binding affinity by allowing deeper intercalation into the DNA helix and reduces susceptibility to enzymatic deactivation pathways involving the methoxy group [4] [8]. Critically, this modification diminishes interaction with P-gp efflux pumps, partially circumventing a major resistance mechanism [5] [6].
11-Deoxy Modification (C11-H):Removal of the hydroxyl group (-OH) from the C11 position on the A-ring eliminates a site for oxidative metabolism and hydrogen bonding. This modification:
Table 2: Impact of Position-Specific Modifications
Modification | Chemical Consequence | Biological Implication |
---|---|---|
4-Demethoxy (C4-H) | ↑ Lipophilicity (↑ ClogP); ↓ Steric bulk; ↓ Electron donation | ↑ Cellular uptake; ↑ DNA binding; ↓ P-gp recognition; Altered metabolism |
11-Deoxy (C11-H) | ↑ Lipophilicity; ↑ Metabolic stability; Altered H-bonding capacity | ↓ Redox cycling; ↓ Deactivation by carbonyl reduction; Altered glycosidic bond stability |
Definitive structural confirmation of 4-demethoxy-11-deoxydaunorubicin relies on advanced spectroscopic techniques:
Sugar Moiety: Anomeric proton (H1') resonates near δ 5.5 ppm (d, J=3-4 Hz), confirming the β-glycosidic linkage. Daunosamine ring protons (H1'-H6') and the 3'-NH₂ group signals are consistent with the (2R,4S,5S,6S) configuration.
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) confirms the molecular formula. Key fragments include [1]:
Sugar Fragment: Ions at m/z 160.10 (C₇H₁₄NO₂⁺, daunosamine + H) and m/z 130.05 (C₆H₁₂NO⁺, daunosamine - H₂O + H).
X-ray Diffraction (XRD):While single-crystal XRD data specific to 4-demethoxy-11-deoxydaunorubicin hydrochloride is not explicitly detailed in the available literature, its structural elucidation heavily relies on XRD data of closely related anthracycline analogs and model compounds [3] [6]. These studies confirm:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1